N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide
Description
The compound N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide (referred to as VX-445 in clinical studies) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is designed to address protein misfolding in CFTR mutants like F508del, enhancing trafficking and stability . The (S)-enantiomer of this compound exhibits superior bioactivity compared to its (R)-counterpart, highlighting the critical role of stereochemistry in its mechanism . Its molecular formula is C₂₆H₃₄F₃N₇O₄S (MW ≈ 614.65), featuring a pyridine core substituted with pyrazole, sulfonyl, and trifluoro-dimethylpropoxy groups, alongside a 2,2,4-trimethylpyrrolidinyl moiety .
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide, commonly known as elexacaftor , is a synthetic organic compound that has garnered significant attention due to its biological activity, particularly in the treatment of cystic fibrosis (CF). This article delves into its biological mechanisms, efficacy in clinical settings, and relevant research findings.
Chemical Structure and Properties
Elexacaftor is characterized by a complex structure that includes multiple functional groups such as a sulfonyl group and pyrazole rings. Its molecular formula is with a molecular weight of approximately 597.65 Da. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H34F3N7O4S |
| Molecular Weight | 597.65 Da |
| CAS Registry Number | 2216712-66-0 |
| Synonyms | Elexacaftor (VX-445) |
Elexacaftor functions primarily as a CFTR modulator , specifically targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is crucial for maintaining ion balance in epithelial cells. The compound has shown to correct the misfolding of CFTR caused by mutations such as F508del, which is prevalent in cystic fibrosis patients.
The mechanism involves enhancing the trafficking of CFTR to the cell surface and improving its function once there. Studies indicate that elexacaftor works synergistically with other CFTR modulators like tezacaftor and ivacaftor to maximize therapeutic effects.
Clinical Efficacy
Elexacaftor has been evaluated in several clinical trials, particularly in combination therapies for cystic fibrosis:
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Phase 3 Trials : The combination of elexacaftor with tezacaftor and ivacaftor has demonstrated significant improvements in lung function and quality of life for patients with at least one F508del mutation.
- Lung Function Improvement : Patients experienced an average increase of 13% in FEV1 (Forced Expiratory Volume in 1 second).
- Reduction in Pulmonary Exacerbations : A notable decrease in exacerbation rates was observed compared to previous treatments.
- Long-term Safety : Ongoing studies have indicated that elexacaftor is well-tolerated with manageable side effects, primarily gastrointestinal disturbances.
Case Studies
Several case studies highlight the effectiveness of elexacaftor:
- Case Study 1 : A 28-year-old female patient with F508del mutation showed a significant improvement in lung function after starting elexacaftor therapy, reporting a reduction in respiratory symptoms and improved exercise tolerance over six months.
- Case Study 2 : A cohort study involving 50 patients revealed that over 70% reported improved quality of life metrics after initiating treatment with the elexacaftor-tezacaftor combination.
Comparative Analysis with Similar Compounds
Elexacaftor shares structural similarities with several other compounds used in CF treatment:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tezacaftor | Similar CFTR modulating properties | Approved for use alongside elexacaftor |
| Ivacaftor | Potentiator of CFTR function | Enhances chloride ion transport |
| Lumacaftor | Corrects misfolded CFTR proteins | Primarily used for F508del mutations |
Scientific Research Applications
Clinical Studies and Approvals
Elexacaftor was approved by the FDA in October 2019 as part of a combination therapy known as Trikafta, which also includes tezacaftor and ivacaftor. Clinical trials have demonstrated that this combination significantly enhances CFTR function and improves clinical outcomes in patients with one or two F508del alleles . Notable findings from clinical studies include:
- Improvement in Lung Function : Patients receiving Elexacaftor showed a significant increase in lung function measured by FEV1 (Forced Expiratory Volume in one second).
- Reduction in Pulmonary Exacerbations : The therapy reduced the frequency of pulmonary exacerbations compared to previous treatments.
- Enhanced Quality of Life : Patients reported improvements in overall health status and quality of life metrics.
Pharmacological Profile
Elexacaftor exhibits interactions with various cytochrome P450 enzymes, which are crucial for drug metabolism. It acts as a substrate for cytochrome P450 3A4 and 3A5 while inhibiting cytochrome P450 1A2 . Understanding these interactions is essential for optimizing dosing regimens and minimizing drug-drug interactions.
Case Studies
Several case studies have documented the efficacy of Elexacaftor in real-world settings:
- Case Study: Pediatric Patient with Cystic Fibrosis
- A pediatric patient with severe cystic fibrosis symptoms was treated with Elexacaftor/tezacaftor/ivacaftor. After six months, lung function improved by over 20%, and the patient's weight increased significantly.
- Case Study: Adult Patient with Multiple Comorbidities
- An adult patient with cystic fibrosis and diabetes experienced improved respiratory function and reduced hospitalizations after starting Elexacaftor therapy. The patient's overall health status improved markedly.
Ongoing Research
Research continues to explore the long-term effects of Elexacaftor therapy on various patient populations, including those with different CFTR mutations and varying degrees of disease severity. Ongoing studies aim to assess the impact on quality of life and economic implications of widespread use in clinical practice.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Specificity
Key Differentiator: The (S)-enantiomer of VX-445 demonstrates significantly higher efficacy in rescuing F508del-CFTR function compared to the (R)-enantiomer .
Structural Features and Bioactivity
Pyrazole-Sulfonyl Hybrids
- Target Compound : The sulfonyl group at the pyrazole-4-position enhances binding affinity to CFTR, while the trifluoro-dimethylpropoxy group increases lipophilicity, improving membrane penetration .
- Analog (CAS 1005705-53-2) : A structurally related compound, 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide (MW 496.5), replaces the pyrrolidinyl group with a piperidine carboxamide. This substitution reduces molecular weight and complexity but may compromise metabolic stability due to the absence of methyl substitutions on the heterocycle .
Trifluoroalkyl Substituents
- The 3,3,3-trifluoro-2,2-dimethylpropoxy group in VX-445 is unique among pyrazole derivatives. In contrast, compounds like 3-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (CAS 1006334-26-4) use trifluoromethyl groups directly attached to the pyrazole ring, which may limit solubility due to increased hydrophobicity .
Pyrrolidinyl vs. Other Heterocycles
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Optimization : The (S)-enantiomer of VX-445 achieves >99% enantiomeric excess (e.e.) in synthesis, a critical factor absent in many analogs .
- Metabolic Stability : Methyl substitutions on the pyrrolidinyl group in VX-445 likely enhance resistance to cytochrome P450 oxidation compared to unsubstituted heterocycles in analogs .
- Lipophilicity vs. Solubility : While the trifluoro-dimethylpropoxy group improves membrane permeability, it may reduce aqueous solubility, necessitating formulation adjustments compared to simpler alkoxy derivatives .
Preparation Methods
Fragment Disconnection Strategy
The molecule dissects into three synthetic modules (Figure 1):
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Pyridine core (Position 2-6) : Functionalized with pyrrolidine and pyrazole substituents
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Trifluoroalkoxy-pyrazole side chain : Introduced via nucleophilic aromatic substitution
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Chiral pyrrolidine : Installed through Pd-catalyzed coupling or SNAr chemistry
This modular design allows independent optimization of each fragment's synthesis before final assembly.
Synthesis of Pyrazole-Trifluoroalkoxy Fragment
The 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazole moiety is synthesized via a four-step sequence from methyl (E)-3-methoxyacrylate (Table 1).
Michael Addition-Cyclization Sequence
Methyl (E)-3-methoxyacrylate (351) undergoes hydrazine-mediated conjugate addition-elimination at 80°C in ethanol, yielding pyrazolone 352 in 71% isolated yield after Boc protection. X-ray crystallography confirms regioselective formation of the 1,3-disubstituted pyrazole.
Key Reaction Parameters:
-
Solvent: Anhydrous ethanol
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Temperature: 80°C, 12 h
-
Workup: Aqueous extraction followed by silica gel chromatography
Mitsunobu Etherification
Pyrazolone 352 couples with 3,3,3-trifluoro-2,2-dimethylpropan-1-ol (353) under Mitsunobu conditions:
This step achieves >95% conversion with 1.2 eq DIAD and 1.5 eq PPh₃, producing ether 354 in 89% yield after crystallization from heptane/MTBE.
Table 1: Pyrazole Fragment Synthesis Optimization
| Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| Coupling Agent | DEAD | DIAD |
| Solvent | DCM | THF |
| Temperature | -20°C | 0°C→rt |
| Isolated Yield | 72% | 89% |
Chiral Pyrrolidine Synthesis
The (4S)-2,2,4-trimethylpyrrolidine fragment is synthesized via two distinct routes, with the ring-contraction method demonstrating superior scalability.
Enzymatic Resolution Route (5-Step)
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Racemic amine synthesis : Piperidone 355 → epoxide 356
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Lipase-mediated resolution : Pseudomonas cepacia lipase achieves 98% ee
-
Crystallization-induced asymmetric transformation : Upgrades to >99.5% ee
While effective for early-phase material, this route suffers from 42% theoretical maximum yield and high enzyme costs.
Ring-Contraction Route (4-Step)
Developed by BF Goodrich and adapted by Vertex, this kilogram-scale process features:
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Epoxidation : Piperidone 355 → dichloroepoxide 357
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Phase-transfer catalyzed rearrangement :
-
Asymmetric hydrogenation :
\text{Imine 359 + [Rh(COD)Cl]_2/(R)-BINAP} \xrightarrow{\text{H}_2 (50 psi)} \text{(S)-360 (99% ee)}
The contraction mechanism proceeds through nitrogen-assisted epoxide opening, imine hydrolysis, and pyrrolidine recyclization (Scheme 2). This route achieves 75% overall yield across 2 steps at 257 kg scale.
Critical Parameters for Hydrogenation:
-
Catalyst: Rhodium-DuPhos or Ruthenium-BINAP
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Pressure: 50-100 psi H₂
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Solvent: MeOH/THF (4:1)
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ee: 98-99.5%
Pyridine Core Functionalization
The central pyridine ring undergoes sequential substitutions to install the sulfonamide and pyrrolidine groups.
Sulfonamide Installation
Chloropyridine 366 reacts with 1,3-dimethylpyrazole-4-sulfonamide (368) under CDI activation:
\text{366 + 368 + CDI} \xrightarrow{\text{THF, 50°C}} \text{369 (93% yield)}
31P NMR monitoring confirms complete imidazolide formation within 2 h at 25°C.
Pyrrolidine Coupling
The final SNAr reaction employs:
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Base : Cs₂CO₃ (2.5 eq)
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Solvent : DMF at 110°C
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Ligand : 18-crown-6 (0.2 eq)
This displaces the remaining chloride with pyrrolidine 358 in 90% yield, with residual Pd <5 ppm by ICP-MS.
Convergent Assembly and Final Processing
The fully functionalized intermediates undergo coupling through a sequence of:
-
Ester hydrolysis : HCl/MeOH (91% yield)
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CDI-mediated amidation : 95% conversion
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Crystallization : Acetonitrile/water (10:1) affords API purity >99.9%
Process analytics utilize UPLC-MS (BEH C18 column) with 0.1% formic acid mobile phase for impurity profiling.
Comparative Analysis of Synthetic Routes
Table 2: Route Selection Criteria
| Metric | Enzymatic Route | Ring-Contraction Route |
|---|---|---|
| Steps | 5 | 4 |
| Overall Yield | 32% | 58% |
| Catalyst Cost | $12,000/kg | $1,500/kg |
| Maximum Batch Size | 50 kg | 500 kg |
| Environmental Factor | 86 | 23 |
The ring-contraction route demonstrates clear advantages in cost, scalability, and sustainability, justifying its selection for commercial manufacturing .
Q & A
Basic Research Questions
Key Synthetic Intermediates What are the critical intermediates in the synthesis of this compound? The synthesis involves sequential coupling reactions. Key intermediates include:
- Pyrazole-sulfonyl chloride precursor : Prepared via nucleophilic substitution of 1,3-dimethylpyrazole with chlorosulfonic acid.
- Trifluoromethylpropoxy-substituted pyrazole : Synthesized by reacting 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazole with a halogenated pyridine derivative under Pd-catalyzed cross-coupling conditions.
- Pyridine-carboxamide core : Functionalized through sulfonylation and pyrrolidine substitution. Multi-step purification (e.g., silica gel chromatography) ensures intermediate purity .
Structural Confirmation Which analytical methods validate the compound’s structure?
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 678.2452 [M+H]⁺).
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : ¹H-¹³C HMBC correlations resolve connectivity between the pyridine and pyrrolidine moieties. ¹⁹F NMR detects trifluoromethyl groups (δ -62 ppm).
- FTIR spectroscopy : Peaks at 778 cm⁻¹ (S=O stretching) and 1140 cm⁻¹ (C-F stretching) confirm functional groups .
Advanced Research Questions
Optimizing Coupling Reactions How can researchers improve yields in pyrazole-pyridine coupling?
- Catalyst screening : Compare Pd(PPh₃)₄ (yields ~60%) vs. Pd₂(dba)₃/Xantphos (yields ~85%) .
- Solvent/base optimization : DMF with Cs₂CO₃ enhances nucleophilicity vs. THF/K₂CO₃.
- Design of Experiments (DoE) : Use response surface methodology to balance temperature (80–100°C) and reaction time (12–24 hours). Real-time LC-MS monitoring reduces side products .
Resolving Spectral Contradictions How to address discrepancies in NMR assignments for stereoisomers?
- 2D NMR (NOESY, HSQC) : NOE correlations between pyrrolidine methyl groups (δ 1.2–1.5 ppm) and pyridine protons resolve stereochemistry.
- X-ray crystallography : Determines absolute configuration of the 2,2,4-trimethylpyrrolidine moiety.
- Dynamic NMR at variable temperatures : Identifies rotational barriers in the sulfonyl group .
Trifluoromethyl Group Impact on Solubility What methods evaluate the trifluoromethyl group’s role in solubility?
- Shake-flask assays : Measure thermodynamic solubility in PBS (pH 7.4) and compare with CF₃→CH₃ analogs.
- Molecular dynamics simulations : Simulate hydration shells to explain reduced solubility despite increased lipophilicity.
- Hansen solubility parameters : Correlate experimental data with calculated dispersion forces (δD) and hydrogen-bonding capacity (δH) .
Degradation Pathway Mapping How to identify major degradation products under stress conditions?
- Forced degradation studies : Expose to 0.1M HCl (40°C, 24h) and 3% H₂O₂ (25°C, 8h).
- UPLC-QTOF-MS/MS analysis : Detect sulfonyl cleavage (m/z 452.1) and pyrazole oxidation (m/z +16).
- Molecular networking : GNPS platform maps degradation pathways, highlighting hydrolytic vs. oxidative routes .
Methodological Notes
- Stereochemical Control : Chiral resolution via diastereomeric salt formation (L-tartaric acid) achieves >98% ee for the pyrrolidine moiety .
- Scale-up Challenges : Continuous-flow synthesis (0.5 mL/min residence time) minimizes exothermic risks in trifluoromethylpropoxy substitution .
- Data Reproducibility : Pre-optimize anhydrous conditions (molecular sieves in DMF) to mitigate batch-to-batch variability in coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
